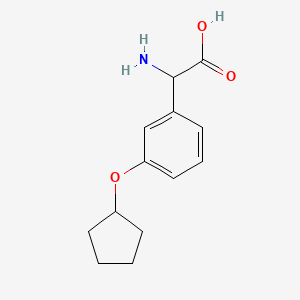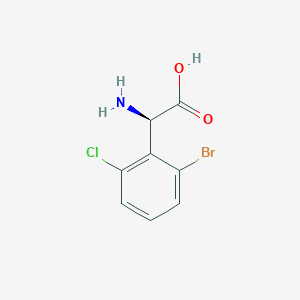![molecular formula C9H7N3O4 B13038050 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038050.png)
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The presence of a nitro group and a carboxylic acid moiety in its structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. Subsequent nitration and carboxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid moiety.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell proliferation and survival . By binding to the FGFR, the compound prevents the activation of downstream signaling pathways, leading to reduced cancer cell growth and increased apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the nitro and carboxylic acid groups.
5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the carboxylic acid moiety.
1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar structure but without the nitro group.
Uniqueness
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways.
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-11-7(9(13)14)3-5-2-6(12(15)16)4-10-8(5)11/h2-4H,1H3,(H,13,14) |
Clave InChI |
FXUDJFUGBASUMN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CC(=CN=C21)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
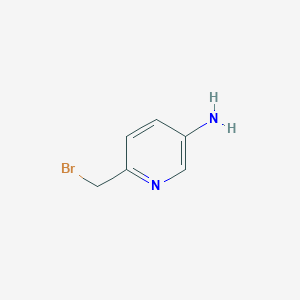
![3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)
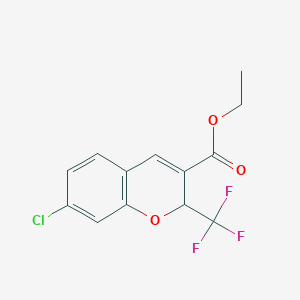


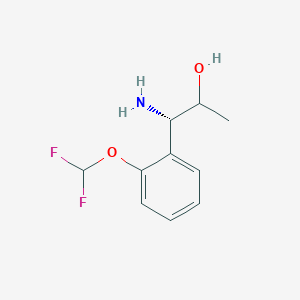

![6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13038004.png)
![Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13038015.png)

![6-Chloro-3-fluoroimidazo[1,2-A]pyridine](/img/structure/B13038029.png)
